N-Ethyl-N-methylsulfamoyl fluoride chemical properties
N-Ethyl-N-methylsulfamoyl fluoride chemical properties
The following technical guide details the chemical properties, synthesis, and applications of N-Ethyl-N-methylsulfamoyl fluoride , a specialized organosulfur compound bridging high-energy battery materials and precision chemical biology.
Chemical Class: Dialkylsulfamoyl Fluoride | CAS: 1458771-72-6
Executive Summary
N-Ethyl-N-methylsulfamoyl fluoride is a mixed-alkyl sulfamoyl fluoride (
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
This compound is characterized by the sulfamoyl fluoride motif (
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | N-Ethyl-N-methylsulfamoyl fluoride | |
| CAS Number | 1458771-72-6 | |
| Molecular Formula | ||
| Molecular Weight | 141.16 g/mol | |
| Physical State | Colorless Liquid | Low viscosity |
| Boiling Point | ~155–160 °C (Estimated) | Extrapolated from DMSF (151.5°C) |
| Density | ~1.30 g/cm³ (Estimated) | Extrapolated from DMSF (1.334 g/cm³) |
| Solubility | Soluble in organic solvents (DCM, MeCN, THF) | Hydrolytically stable in neutral water |
| Stability | High anodic stability (>4.5 V vs Li/Li⁺) | Resistant to hydrolysis at pH 1–10 |
Synthesis & Production Protocols
The most robust synthetic route utilizes Sulfuryl Fluoride (
Mechanism of Synthesis
The reaction proceeds via a nucleophilic substitution at the sulfur center. The secondary amine (N-ethylmethylamine) attacks the
Figure 1: Synthesis pathway via Sulfuryl Fluoride gas mediated coupling.
Experimental Protocol: Gas-Liquid Interfacial Synthesis
Note:
-
Preparation: Charge a round-bottom flask with N-ethylmethylamine (1.0 equiv) and Triethylamine (TEA) (2.0 equiv) in Dichloromethane (DCM) (0.2 M concentration).
-
Gas Addition: Seal the flask with a septum. Introduce Sulfuryl Fluoride (
) gas via a balloon or bubbler. The reaction is typically exothermic; cool to 0°C initially. -
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor consumption of the amine by TLC or GC-MS.
-
Workup:
-
Dilute the mixture with DCM.[1]
-
Wash with 1N HCl (to remove excess amine/TEA) followed by brine.
-
Dry the organic layer over anhydrous
.
-
-
Purification: Concentrate under reduced pressure. The product is usually pure enough for use; however, vacuum distillation can be performed for high-purity battery applications.
Reactivity Profile: The "Latent" Electrophile
The defining feature of N-Ethyl-N-methylsulfamoyl fluoride is its tunable stability .
Mechanistic Insight: The Nitrogen Effect
In sulfonyl fluorides (
Activation Pathways
-
Proximity-Induced SuFEx: In a protein binding pocket, specific residues (e.g., Tyrosine, Lysine) can attack the sulfur if the geometry is precise, expelling fluoride.
-
Lewis Acid/Base Catalysis: Activation by
or bifluoride ( ) allows for rapid click chemistry in solution.
Figure 2: Differential reactivity profile demonstrating environmental selectivity.
Applications in Advanced Technologies
A. Energy Storage: Lithium Metal Batteries (LMBs)
This compound is emerging as a critical Weakly Coordinating Solvent for high-energy electrolytes.
-
Problem: Traditional carbonate solvents react with Lithium metal, forming unstable Solid Electrolyte Interphases (SEI).
-
Solution: N-Ethyl-N-methylsulfamoyl fluoride (often abbreviated as EtMeFSI in this context) solvates
ions weakly.[2] This weak solvation increases the chemical potential of the , facilitating a cleaner plating/stripping process.[2] -
Performance:
-
Anodic Stability: Stable up to >4.5V, suitable for high-voltage cathodes (e.g., NMC811).
-
SEI Formation: Decomposes controllably to form an inorganic-rich SEI (LiF, Li3N) which suppresses dendrite growth.
-
B. Drug Discovery: Covalent Fragments
-
Probe Design: Used as a "warhead" in covalent fragment libraries.
-
Selectivity: Unlike promiscuous sulfonyl fluorides, the N-alkyl sulfamoyl group is less likely to label off-target proteins, ensuring that covalent modification only occurs when the ligand binds tightly to the target pocket (affinity-driven reactivity).
Safety & Handling
-
Toxicity: Like DMSF, this compound is a potent inhibitor of acetylcholinesterase (AChE). It should be handled as a highly toxic cholinergic agent.[3]
-
HF Generation: Upon decomposition or reaction, it releases Fluoride ions, which can form Hydrofluoric Acid (HF) in the presence of protons.
-
PPE Requirements: Double nitrile gloves, chemical splash goggles, and a dedicated fume hood are mandatory.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture tolerant, but long-term storage should be anhydrous to prevent slow degradation.
References
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Sigma-Aldrich. N-ethyl-N-methylsulfamoyl fluoride Product Page. Retrieved from
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Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from
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Oka, K., et al. Weakly Coordinating Solvents with FSI-Inspired Structures for Highly Efficient Lithium Metal Batteries. ResearchGate. Retrieved from
-
PubChem. N-ethyl-N-methylsulfamoyl fluoride Compound Summary. Retrieved from
-
Enamine. Hydrolytically stable sulfonyl fluorides. Retrieved from
